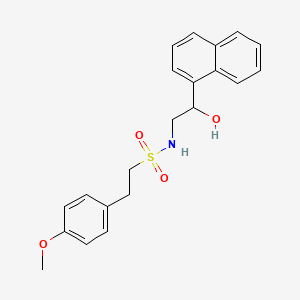

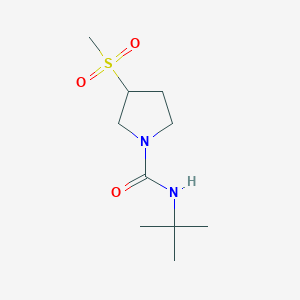

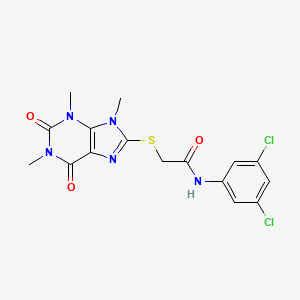

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has been studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related conditions.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition and Cytotoxicity

Sulfonamide derivatives, including those related to the chemical structure of interest, have been synthesized and tested for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating significant inhibition with constants in the range of 26.5–55.5 nM against hCA I and 18.9–28.8 nM against hCA II. Additionally, these compounds exhibited cytotoxic activities on tumor and non-tumor cell lines, providing a basis for potential anticancer therapies. The trimethoxy derivatives showed higher selectivity towards tumor cells compared to dimethoxy derivatives, indicating their potential as lead molecules for further investigation in cancer research (Kucukoglu et al., 2016).

Antimicrobial and Antitubercular Activity

Benzene sulfonamide pyrazole oxadiazole derivatives have been evaluated for their antimicrobial and antitubercular activities. These studies showed that certain compounds exhibit significant activity against E. coli, P. aeruginosa, S. aureus, S. pyogenes, and M. tuberculosis H37Rv. Molecular docking studies further elucidated their potential mechanism of action as antitubercular agents, suggesting the versatility of sulfonamide derivatives in addressing infectious diseases (Shingare et al., 2022).

Antiproliferative and Anticancer Properties

Research on pyrazole-sulfonamide derivatives has uncovered their in vitro antiproliferative activities against HeLa and C6 cell lines, with some compounds showing selective effects against rat brain tumor cells. These findings indicate the promise of sulfonamide derivatives in developing new anticancer agents, showcasing broad-spectrum antitumor activity comparable to standard anticancer drugs (Mert et al., 2014).

Enzyme Inhibition with Low Cytotoxicity

A study synthesizing pyrazoline benzene sulfonamides explored their inhibition potency against carbonic anhydrase and acetylcholinesterase enzymes while also assessing their cytotoxicities towards various cell lines. The results demonstrated superior enzyme inhibitory activity with low cytotoxicity, indicating potential for developing novel therapeutic agents targeting these enzymes (Ozgun et al., 2019).

Synthesis and Biological Evaluation for COX-2 Inhibition

The synthesis and evaluation of 1,5-diarylpyrazole class of compounds, including those with sulfonamide groups, for their ability to inhibit cyclooxygenase-2 (COX-2) have been conducted. This research highlighted the structure-activity relationships within this series, leading to the identification of potent and selective COX-2 inhibitors. Such studies contribute to the development of new therapeutic agents for inflammatory diseases (Penning et al., 1997).

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-18-10-12(8-16-18)23(19,20)17-9-15(21-2)14-7-11-5-3-4-6-13(11)22-14/h3-8,10,15,17H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYSIILXEFVOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2435955.png)

![2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2435956.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2435959.png)

![(5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2435962.png)

![3-{[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2435967.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2435973.png)